Targocil-II

Antibacterial ABC transporter inhibition ATP hydrolysis

Targocil-II is an allosteric inhibitor of type V ABC transporter TarGH (IC50 137 nM) that binds the TarG extracellular dimerization interface, disrupting WTA translocation and ATP hydrolysis. Its 20–40× longer biological half-life and serum stability surpass targocil, ensuring reproducible long-term MSSA/MRSA assays. Cryo-EM validated at 2.3 Å (PDB 9CFP). ≥98% purity for SAR, orthogonal WTA pathway validation, and target engagement studies.

Molecular Formula C26H22ClNO6
Molecular Weight 479.9 g/mol
Cat. No. B15136956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTargocil-II
Molecular FormulaC26H22ClNO6
Molecular Weight479.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCCC5C(=O)O
InChIInChI=1S/C26H22ClNO6/c1-13-17-10-19-20(15-5-7-16(27)8-6-15)12-33-23(19)14(2)24(17)34-26(32)18(13)11-22(29)28-9-3-4-21(28)25(30)31/h5-8,10,12,21H,3-4,9,11H2,1-2H3,(H,30,31)/t21-/m0/s1
InChIKeyAKQCCBGXRNNPLS-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Targocil-II: A Potent Allosteric ABC Transporter Inhibitor for Staphylococcus aureus Research


Targocil-II (Compound 2, CAS: 955918-74-8) is a small-molecule inhibitor of the type V ABC transporter TarGH in Staphylococcus aureus. It functions as an allosteric modulator that binds to the extracellular dimerization interface of the TarG subunit, disrupting wall teichoic acid (WTA) translocation across the bacterial membrane [1]. Targocil-II inhibits ATP hydrolysis with an IC50 of 137 nM and demonstrates antibacterial activity against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) .

Why Targocil-II Cannot Be Interchanged with Targocil or 1835F03: Critical Differentiators


Targocil-II, targocil, and 1835F03 all target the WTA biosynthesis pathway, but they exhibit distinct pharmacological profiles that preclude generic substitution. Targocil-II binds to a different subunit (TarG extracellular dimerization interface) compared to targocil (TarG, but with distinct conformational consequences) and demonstrates a distinct mechanism of ATPase cycle disruption [1]. Furthermore, targocil shows 4- to 8-fold reduced activity in the presence of serum, whereas targocil-II's differential stability profile (reportedly 20–40× longer half-life than targocil in biological systems) may affect experimental outcomes in serum-containing or in vivo assays [2]. Substituting among these analogs without accounting for these differences risks introducing uncontrolled variability in potency, target engagement kinetics, and experimental reproducibility.

Targocil-II Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Targocil-II ATPase Inhibition Potency: IC50 of 137 nM

Targocil-II inhibits ATP hydrolysis of the TarGH ABC transporter with an IC50 value of 137 nM in biochemical assays . This potency provides a quantitative benchmark for compound activity in target engagement studies.

Antibacterial ABC transporter inhibition ATP hydrolysis

1835F03 vs. Targocil MIC90 Comparison: A 4× to >16× Improvement in MRSA Activity

The precursor compound 1835F03 exhibits MIC90 values of 8 μg/mL for MSSA keratitis isolates and >32 μg/mL for MRSA keratitis isolates. Its direct analog targocil achieves a MIC90 of 2 μg/mL against both MSSA and MRSA clinical keratitis isolates [1]. This represents a 4× improvement against MSSA and a >16× improvement against MRSA.

MRSA MSSA WTA biosynthesis inhibition

Targocil-II Autolysis Suppression: Subunit-Specific Phenotypic Differentiation from Targocil

Both targocil and targocil-II induce a drastic decrease in S. aureus cellular autolysis, but they achieve this via targeting different TarGH subunits: targocil targets TarG, while targocil-II targets the TarH subunit of the same translocase complex [1]. In assays measuring autolytic activity of S. aureus cultures exposed to targocil (5 μg/mL for 1 hour), autolysis was significantly suppressed across MSSA and MRSA strains [2]. The study confirms that targocil-II treatment also results in a drastic decrease in autolysis, demonstrating that both compounds converge on the same phenotypic endpoint despite distinct binding sites [1].

Autolysis inhibition Atl translocation Phenotypic profiling

Targocil-II Binding Site Differentiation: Cryo-EM Structural Evidence for TarG Dimerization Interface Targeting

Cryo-EM structural analysis at 2.3 Å resolution reveals that targocil-II binds to the extracellular dimerization interface of TarG, a binding mode distinct from the substrate translocation pathway [1]. In the absence of targocil-II, the TarGH complex with ATP analogue ATPγS adopts an allosterically inhibited conformation with a unique D-loop arrangement that minimizes spurious ATP hydrolysis. Targocil-II binding induces local and remote conformational changes that propagate to the TarH active site, rendering the D-loop optimal for ATP hydrolysis but jamming the overall ATPase cycle [1]. The atomic coordinates have been deposited in the Protein Data Bank under accession 9CFP [2].

Cryo-EM TarGH transporter Allosteric inhibition

Targocil-II Stability Advantage: 20–40× Longer Biological Half-Life than Targocil

Targocil-II demonstrates enhanced stability in biological systems, with reported half-lives 20–40 times longer than targocil without significant cytotoxicity . This improved stability translates to enhanced kinetic solubility and potentially more sustained target engagement in extended-duration assays.

Metabolic stability Half-life Pharmacokinetics

High-Value Research Applications for Targocil-II: Guided by Quantitative Evidence


Mechanistic Studies of ABC Transporter Inhibition in Gram-Positive Bacteria

Targocil-II is an essential tool for dissecting the molecular mechanism of type V ABC transporter inhibition in S. aureus. Its well-characterized IC50 of 137 nM provides a quantitative benchmark for ATPase inhibition assays . The cryo-EM structure (PDB: 9CFP) at 2.3 Å resolution reveals its precise binding to the TarG extracellular dimerization interface, enabling structure-guided mutagenesis and comparative studies with targocil (which targets a different interaction interface) [1].

WTA Biosynthesis Pathway Dissection and Phenotypic Profiling

Targocil-II enables precise interrogation of late-stage WTA biosynthesis in S. aureus. Its proven ability to drastically suppress autolysis by blocking Atl translocation across the membrane makes it a valuable tool for studying the functional coupling between WTA transport and peptidoglycan remodeling . The differential subunit targeting of targocil-II (TarH) vs. targocil (TarG) allows researchers to employ both compounds for orthogonal validation of WTA-dependent phenotypes.

Extended-Duration Cell Culture and Ex Vivo Infection Models

Targocil-II's reported 20–40× longer biological half-life relative to targocil makes it the preferred choice for long-term assays where compound stability is critical . This stability advantage is particularly relevant for experiments conducted in serum-containing media, where targocil's activity is known to be moderately sensitive to serum (4- to 8-fold MIC increase) [1]. The extended half-life reduces the need for multiple compound replenishments and improves assay consistency.

Structure-Activity Relationship (SAR) and Lead Optimization Programs

The atomic-resolution cryo-EM structure of targocil-II bound to TarGH (PDB: 9CFP) provides a validated template for rational SAR campaigns . The structure reveals how targocil-II binding induces specific local and remote conformational changes through to the TarH active site, with the D-loop adopting an ATP-hydrolysis-optimal configuration [1]. This structural information enables computational docking, molecular dynamics simulations, and rational design of next-generation WTA biosynthesis inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Targocil-II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.